1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride
Description
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride is a chemical compound that belongs to the class of benzhydryl derivatives. This compound is characterized by the presence of a benzhydryl group attached to a urea moiety, which is further linked to a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.ClH/c1-21(2)14-13-19-18(22)20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3,(H2,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIPYINYKZHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride involves several steps:
Starting Materials: Benzhydryl chloride, dimethylamine, and ethyl isocyanate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the urea moiety, forming benzhydryl amine and other by-products.
Scientific Research Applications
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzhydryl derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.
Effects: The compound’s effects are mediated through its binding to target proteins, altering their activity and downstream signaling events.
Comparison with Similar Compounds
1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride can be compared with other similar compounds such as:
Diphenhydramine: Both compounds contain a benzhydryl group, but diphenhydramine is primarily used as an antihistamine.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis, highlighting the versatility of benzhydryl derivatives in different applications.
Benzhydryl Compounds: The benzhydryl group is a common structural motif in various compounds with diverse biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
